4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione
Description
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,7H,3-6H2 |
InChI Key |
XHFJDFMODUDAJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC(=O)CC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Framework
The gas-phase cyclization of δ-keto esters represents a scalable route to cyclohexane-1,3-dione derivatives. As detailed in US Patent 3932511A, this method involves heating δ-keto esters in the presence of thermally stable solid catalysts, such as activated carbon or metal oxides, at temperatures ranging from 100–500°C. For 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione, the starting material would ideally be a propargyl-substituted δ-keto ester, such as methyl 4-(prop-2-yn-1-yl)-5-oxohexanoate. Under optimized conditions (200–350°C, activated carbon catalyst), the ester undergoes cyclodehydration to yield the target compound.
Process Optimization
Key parameters influencing yield include:
-
Catalyst surface area : Activated carbon with an internal surface area of 100–1,500 m²/g maximizes contact efficiency.
-
Residence time : Shorter durations (0.1–2 g ester per mL catalyst per hour) minimize side reactions like oligomerization.
-
Inert gas dilution : Nitrogen or CO₂ improves reaction control, reducing thermal degradation.
A representative experiment from the patent achieved 58.9% yield of 2,4-dimethylcyclohexane-1,3-dione using methyl 4-methyl-5-oxoheptanoate, suggesting analogous propargyl derivatives could attain comparable efficiencies.
Alkylation of Cyclohexane-1,3-dione
Propargyl Substitution via Nucleophilic Attack
The CSIR-Institute of Himalayan Bioresource Technology’s patented process (US8916723) for alkylated cyclohexane-1,3-diones provides a foundational framework. By treating cyclohexane-1,3-dione with propargyl bromide in the presence of a base (e.g., potassium carbonate), the enolate intermediate undergoes alkylation at the 4-position.
Reaction Conditions and Yield Enhancement
-
Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction homogeneity.
-
Stoichiometry : A 1:1 molar ratio of dione to propargyl halide minimizes di-substitution byproducts.
-
Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity.
Pilot-scale trials for analogous 4-alkyl derivatives reported yields exceeding 70%, underscoring the method’s viability for industrial applications.
Acid-Catalyzed Formal (4+1) Cycloaddition
Cycloaddition Strategy
Recent advances in acid-catalyzed cycloadditions, as demonstrated by ACS Journal of Organic Chemistry (2023), enable the construction of spirocyclic frameworks from 1,3-cyclohexanedione. While primarily used for spirodecanes, this approach can be adapted for propargyl functionalization by employing propargyl-containing enones as C4 partners.
Catalyst Loading and Concentration Effects
-
Acid catalyst : Triflic acid (0.1 mol %) suffices for cycloaddition when the 1,3-cyclohexanedione concentration is kept below 0.5 M.
-
Buffering effect : Excess diketone retards reaction kinetics, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is a versatile material used in scientific research. Its unique structure allows for diverse applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Catalyst Development: The compound is used in the development of catalysts for chemical reactions.
Materials Science:
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclohexane-1,3-dione Derivatives
Structural and Functional Group Variations
The biological and chemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents at the 2-, 4-, or 5-positions. Below is a comparative analysis:
Table 1: Structural Comparison of Key Cyclohexane-1,3-dione Derivatives
Physicochemical Properties
- Solubility and Bioavailability: The propargyl group in this compound reduces polarity compared to mesotrione (logP ~1.5 vs.
- Thermal Stability : Aromatic derivatives like mesotrione exhibit higher thermal stability (m.p. 165–167°C) due to rigid benzoyl groups, whereas alkyne-substituted derivatives may decompose at lower temperatures .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., carbonyls at δ ~200 ppm in ¹³C NMR) and propargyl protons (δ ~2.5–3.5 ppm in ¹H NMR) .
- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) groups.
- X-ray Crystallography : Resolve spatial arrangement of the propargyl substituent relative to the dione ring .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?
Q. Advanced
Experimental Design :
- Prepare buffered solutions (pH 2–12).
- Monitor degradation via UV-Vis at λ_max ~250 nm (ketone absorption).
Mechanistic Insights : Acidic conditions may hydrolyze the dione to dicarboxylic acids, while alkaline conditions promote ring-opening .
What strategies mitigate side reactions during propargylation of cyclohexane-1,3-dione?
Q. Advanced
- Protecting Groups : Temporarily block reactive ketones with trimethylsilyl (TMS) groups.
- Low-Temperature Reactions : Slow reaction kinetics reduce dimerization of propargyl intermediates.
- Catalyst Screening : Pd(PPh₃)₄ or CuI improves coupling efficiency .
How does the propargyl group influence the electrochemical properties of cyclohexane-1,3-dione derivatives?
Advanced
Cyclic voltammetry (CV) reveals:
- Redox Peaks : The propargyl group introduces a reduction peak at ~-1.2 V (vs. Ag/AgCl) due to alkyne electron withdrawal.
- Stability : Conjugation with the dione ring enhances electron delocalization, reducing oxidative degradation .
What role does solvent polarity play in the solubility and reactivity of this compound?
Q. Basic
- Polar Solvents (DMF, DMSO) : Enhance solubility via dipole-dipole interactions but may deprotonate the dione, altering reactivity.
- Nonpolar Solvents (Toluene) : Limit solubility but preserve the neutral dione structure for selective reactions .
How can researchers design derivatives of this compound for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
